molecular formula C77H100Cl5F3N10O10S4 B1192669 DT2216 HCl

DT2216 HCl

Cat. No. B1192669
M. Wt: 1688.1922
InChI Key: UWJUVQCAZWVRSD-UXXMQHGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DT2216 is a novel BCL-XL proteolysis-targeting chimera (PROTAC), selectively targeting BCL-XL to the Von Hippel-Lindau (VHL) E3 ligase for degradation

Scientific Research Applications

Antitumor Activity in Cancer Research

DT2216 HCl, a BCL-XL proteolysis-targeting chimera (PROTAC), shows promise in cancer research for its potential to safely and effectively target tumors. A study by Khan et al. (2019) demonstrated that DT2216 is more potent against various BCL-XL-dependent leukemia and cancer cells and less toxic to platelets than ABT263, a previous BCL-XL inhibitor. This reduced toxicity is attributed to the poor expression of VHL (a component of DT2216) in platelets. In vivo, DT2216 effectively inhibited the growth of xenograft tumors without causing significant thrombocytopenia, suggesting its potential as a safer anticancer agent targeting BCL-XL (Khan et al., 2019).

Efficacy in Treating T-Cell Acute Lymphoblastic Leukemia

Jaiswal et al. (2022) explored the use of DT2216 in treating T-cell acute lymphoblastic leukemia (T-ALL). Their study showed that DT2216 promotes robust degradation of Bcl-xL in a dose-dependent manner, triggering apoptosis in T-ALL cells. Unlike ABT263, DT2216 did not cause thrombocytopenia, highlighting its specificity and potential as a viable treatment alternative for T-ALL (Jaiswal et al., 2022).

properties

Product Name

DT2216 HCl

Molecular Formula

C77H100Cl5F3N10O10S4

Molecular Weight

1688.1922

IUPAC Name

(2S,4R)-1-((S)-2-(7-(4-((R)-3-((4-(N-(4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide tetrahydrochloride

InChI

InChI=1S/C77H96ClF3N10O10S4.4ClH/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54;;;;/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95);4*1H/t51-,59+,61+,66-,71+;;;;/m0..../s1

InChI Key

UWJUVQCAZWVRSD-UXXMQHGISA-N

SMILES

CC1(CCC(C2=CC=C(C=C2)Cl)=C(CN3CCN(CC3)C4=CC=C(C=C4)C(NS(=O)(C5=CC(S(C(F)(F)F)(=O)=O)=C(C=C5)N[C@H](CCN6CCN(CC6)C(CCCCCC(N[C@H](C(N7[C@H](C(N[C@@H](C)C8=CC=C(C=C8)C9=C(C)N=CS9)=O)C[C@H](C7)O)=O)C(C)(C)C)=O)=O)CSC%10=CC=CC=C%10)=O)=O)C1)C.[H]Cl.[H]Cl.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DT2216;  DT-2216;  DT 2216;  DT2216 HCl;  DT2216 tetrahydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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